Superior Antiproliferative Activity in Colorectal Cancer Models vs. Regorafenib and Cabozantinib
In a direct comparative MTT assay, Multi-kinase-IN-1 (Compound 11k) demonstrated significantly higher potency against HT-29 human colorectal cancer cells than the established multi-kinase inhibitors Regorafenib and Cabozantinib [1]. The IC50 value of Multi-kinase-IN-1 was 0.31 μM, representing a 9.3-fold increase in potency compared to Regorafenib (IC50 = 2.87 μM) and a 34.2-fold increase compared to Cabozantinib (IC50 = 10.6 μM) [2].
| Evidence Dimension | In vitro antiproliferative activity (IC50) in HT-29 colorectal cancer cells |
|---|---|
| Target Compound Data | 0.31 μM |
| Comparator Or Baseline | Regorafenib: 2.87 μM; Cabozantinib: 10.6 μM |
| Quantified Difference | 9.3-fold more potent than Regorafenib; 34.2-fold more potent than Cabozantinib |
| Conditions | MTT assay in HT-29 human colorectal cancer cell line |
Why This Matters
For procurement, this ensures the compound will provide the specific, high-sensitivity cellular readout required for colorectal cancer studies, which cannot be achieved by using Regorafenib or Cabozantinib at equivalent concentrations.
- [1] Zhou Y, Xu X, Wang F, He H, Gong G, Xiong L, Qi B. Identification of novel quinoline analogues bearing thiazolidinones as potent kinase inhibitors for the treatment of colorectal cancer. Eur J Med Chem. 2020;204:112643. doi:10.1016/j.ejmech.2020.112643. View Source
- [2] Zhou Y, Xu X, Wang F, He H, Gong G, Xiong L, Qi B. Identification of novel quinoline analogues bearing thiazolidinones as potent kinase inhibitors for the treatment of colorectal cancer. Eur J Med Chem. 2020;204:112643. doi:10.1016/j.ejmech.2020.112643. View Source
